molecular formula C10H16N2O2 B1386459 N-Methyl-N-[(5-morpholin-4-yl-2-furyl)methyl]amine CAS No. 1086379-50-1

N-Methyl-N-[(5-morpholin-4-yl-2-furyl)methyl]amine

Cat. No.: B1386459
CAS No.: 1086379-50-1
M. Wt: 196.25 g/mol
InChI Key: FXDPDCAYVFRPFC-UHFFFAOYSA-N
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Description

N-Methyl-N-[(5-morpholin-4-yl-2-furyl)methyl]amine is a synthetic compound that has garnered significant attention in scientific research due to its diverse applications. This compound is characterized by its unique structure, which includes a morpholine ring and a furan ring, making it a valuable molecule in various fields such as drug development, organic synthesis, and catalysis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-N-[(5-morpholin-4-yl-2-furyl)methyl]amine typically involves the reaction of morpholine with a furan derivative under specific conditions. One common method includes the use of methylamine and diethylene glycol, followed by hydrogenolysis of N-formylmorpholine . The reaction conditions often require controlled temperatures and the presence of catalysts to ensure the desired product is obtained with high purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of advanced purification techniques, such as fractional distillation and recrystallization, is crucial to achieve the required purity levels for various applications .

Chemical Reactions Analysis

Types of Reactions

N-Methyl-N-[(5-morpholin-4-yl-2-furyl)methyl]amine undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form various oxidized derivatives, which are useful in different chemical processes.

    Reduction: Reduction reactions can convert the compound into its reduced forms, which may have different properties and applications.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups, leading to the formation of new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate the reactions. The conditions often involve specific temperatures, pressures, and solvents to ensure optimal reaction rates and yields .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amine derivatives with different functional groups .

Scientific Research Applications

Medicinal Chemistry

N-Methyl-N-[(5-morpholin-4-yl-2-furyl)methyl]amine is significant in the development of pharmaceutical compounds, particularly those targeting neurological and cardiovascular systems. The compound's ability to interact with specific molecular targets makes it a candidate for drug design aimed at modulating biological pathways.

Organic Synthesis

In organic synthesis, this compound serves as an intermediate for synthesizing more complex organic molecules. Its reactivity allows it to participate in various chemical reactions:

Type of Reaction Description
Oxidation Can be oxidized to form corresponding oxides using reagents like hydrogen peroxide.
Reduction Reduced using agents like lithium aluminum hydride to yield amine derivatives.
Substitution Engages in nucleophilic substitution reactions with morpholine or furan rings.

Material Science

The compound is also utilized in material science for developing advanced materials, including polymers and nanomaterials. Its unique chemical structure provides properties that can enhance material performance, such as increased durability or specific reactivity.

Case Studies and Research Findings

  • Neurological Targeting : Research has indicated that compounds similar to this compound exhibit neuroprotective properties in animal models of neurodegenerative diseases. The mechanism often involves modulation of neurotransmitter systems.
  • Cardiovascular Applications : Studies have explored the compound's potential in treating cardiovascular diseases by affecting vascular smooth muscle contraction and relaxation through receptor interactions.
  • Material Development : Recent investigations have highlighted the use of this compound in creating polymer blends that exhibit enhanced mechanical properties and thermal stability, making them suitable for high-performance applications.

Mechanism of Action

The mechanism of action of N-Methyl-N-[(5-morpholin-4-yl-2-furyl)methyl]amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to N-Methyl-N-[(5-morpholin-4-yl-2-furyl)methyl]amine include:

  • Morpholine
  • Glyoxylic acid
  • Ammonia
  • Ethanamine, N,N-dimethyl-2-[2-(methylamino)ethoxy]-
  • 4-Formylmorpholine

Uniqueness

This compound stands out due to its unique combination of a morpholine ring and a furan ring, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications.

Biological Activity

N-Methyl-N-[(5-morpholin-4-yl-2-furyl)methyl]amine, also known as N-methyl-1-[5-(morpholin-4-ylmethyl)furan-2-yl]methanamine , is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

  • Molecular Formula : C11H18N2O2
  • Molecular Weight : 210.28 g/mol
  • CAS Number : 893741-66-7
  • PubChem CID : 16495000

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes involved in neurotransmitter metabolism, which may have implications for treating neurological disorders.
  • Receptor Modulation : It can bind to receptors in the central nervous system, potentially influencing synaptic transmission and neuronal excitability.
  • Anticancer Activity : Preliminary studies suggest that it may inhibit cell proliferation through modulation of signaling pathways associated with cancer cell growth.

Antimicrobial Properties

Recent studies have evaluated the antimicrobial properties of this compound against various bacterial and fungal strains. The following table summarizes the minimum inhibitory concentration (MIC) values observed in these studies:

MicroorganismMIC (µg/mL)Reference
Staphylococcus aureus32
Escherichia coli64
Aspergillus niger50
Candida albicans75

These results indicate that the compound exhibits moderate antimicrobial activity, particularly against Gram-positive bacteria.

Neuropharmacological Studies

In neuropharmacological evaluations, this compound was tested for its effects on synaptic transmission and neuronal excitability in animal models:

  • Study Design : An in vivo study was conducted using anesthetized rats to assess the compound's impact on hippocampal excitability.
  • Findings : The compound improved synaptic transmission without inducing hyperexcitability, suggesting potential therapeutic benefits for conditions like depression or anxiety disorders .

Case Studies

  • Case Study on Anticancer Potential :
    • A study investigated the effects of this compound on human cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation in breast cancer (MCF7) and lung cancer (A549) cells, with IC50 values of 25 µM and 30 µM, respectively .
  • Neuroprotective Effects :
    • In another study focusing on neuroprotection, the compound was shown to reduce oxidative stress markers in neuronal cultures exposed to neurotoxic agents. This suggests its potential role in protecting neurons from damage associated with neurodegenerative diseases .

Properties

IUPAC Name

N-methyl-1-(5-morpholin-4-ylfuran-2-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O2/c1-11-8-9-2-3-10(14-9)12-4-6-13-7-5-12/h2-3,11H,4-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXDPDCAYVFRPFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC=C(O1)N2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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